

Technical Guide: Spectroscopic Analysis of (2-Bromopyridin-3-yl)methanamine

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Compound of Interest

Compound Name:	(2-Bromopyridin-3-yl)methanamine
Cat. No.:	B1342914

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental spectroscopic data for **(2-Bromopyridin-3-yl)methanamine** is not readily available in the public domain based on a comprehensive search of scientific literature. The data presented in this guide is therefore predicted based on the analysis of structurally analogous compounds. These predictions are intended to serve as a reference and guide for experimental characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **(2-Bromopyridin-3-yl)methanamine**.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Notes
~ 8.30	dd	1H	H-6	Expected to be the most downfield pyridine proton due to proximity to nitrogen.
~ 7.70	dd	1H	H-4	Influenced by the bromine and aminomethyl substituents.
~ 7.30	dd	1H	H-5	Coupled to H-4 and H-6.
~ 3.90	s	2H	-CH ₂ -	Methylene protons adjacent to the pyridine ring.
~ 1.60	br s	2H	-NH ₂	Broad singlet, chemical shift can vary with concentration and solvent. [1] [2]

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment	Notes
~ 150	C-6	Carbon adjacent to nitrogen is typically downfield.[3]
~ 142	C-2	Carbon bearing the bromine atom.
~ 139	C-4	
~ 124	C-5	
~ 135	C-3	Carbon attached to the aminomethyl group.
~ 45	-CH ₂ -	Methylene carbon.

Solvent: CDCl₃

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment	Functional Group
3450 - 3300	Medium	N-H stretch (asymmetric and symmetric)	Primary Amine
1650 - 1580	Medium	N-H bend (scissoring)	Primary Amine
1570, 1450	Medium-Strong	C=C and C=N stretching	Pyridine Ring
1250 - 1020	Medium-Weak	C-N stretch	Aliphatic Amine
~ 1030	Strong	C-Br stretch	Aryl Bromide

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Interpretation	Notes
186/188	$[M]^+$	Molecular ion peak, showing isotopic pattern for bromine ($^{79}\text{Br}/^{81}\text{Br}$). [4]
107	$[M - \text{Br}]^+$	Loss of a bromine radical. [4]
171/173	$[M - \text{NH}_2]^+$	Loss of the amino group.
78	$[\text{C}_5\text{H}_4\text{N}]^+$	Pyridyl cation fragment. [4]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data. Instrument-specific parameters may require optimization.

NMR Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of **(2-Bromopyridin-3-yl)methanamine** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).[\[5\]](#)
- Transfer the solution to a 5 mm NMR tube.
- If quantitative analysis is required, add a known amount of an internal standard (e.g., TMS).
[\[5\]](#)

^1H NMR Acquisition:

- Spectrometer: 400 MHz or higher field instrument.
- Pulse Program: Standard single-pulse experiment.
- Spectral Width: 0-12 ppm.
- Number of Scans: 16-64, depending on sample concentration.

- Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

- Spectrometer: 100 MHz or higher.
- Pulse Program: Proton-decoupled experiment.
- Spectral Width: 0-160 ppm.
- Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
- Relaxation Delay: 2-5 seconds.

FT-IR Spectroscopy

Sample Preparation (Thin Film):

- Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[6]
- Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).[6]
- Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[6]

Data Acquisition:

- Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
- Scan Range: 4000-400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32.
- Acquire a background spectrum of the clean salt plate before running the sample.

Mass Spectrometry

Sample Preparation:

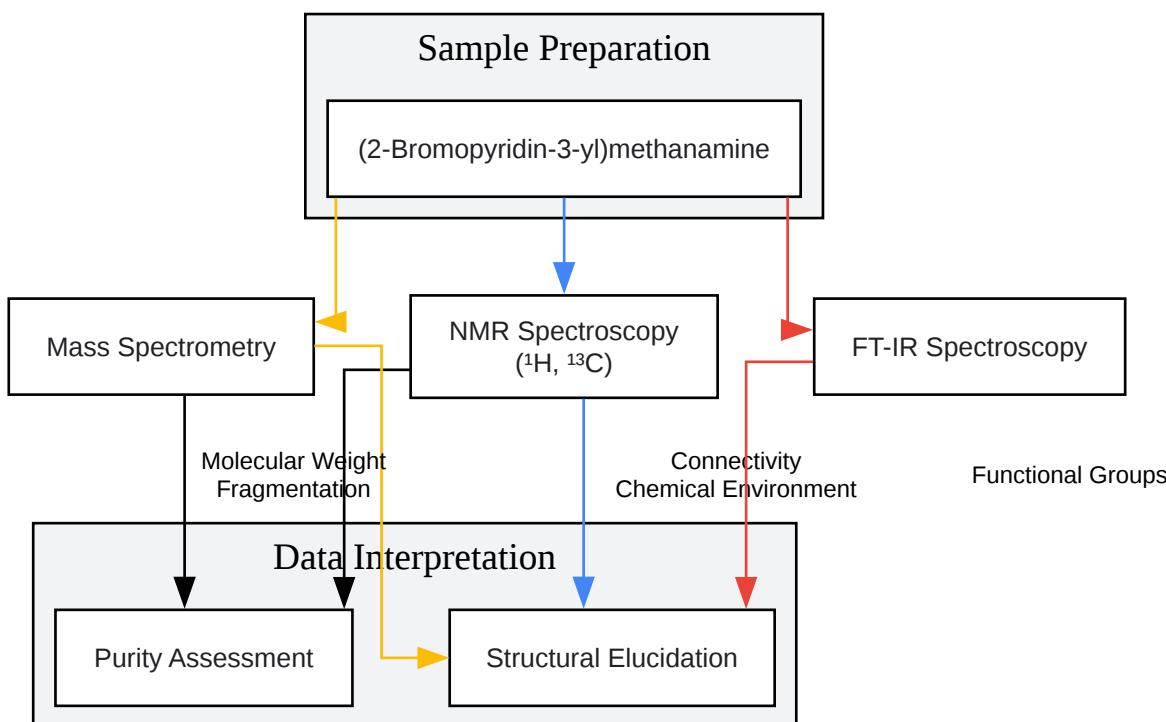
- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[7]
- Further dilute the stock solution to a final concentration of about 10-100 µg/mL.[7]
- Ensure the final solution is free of any particulate matter by filtration if necessary.[7]

Data Acquisition (Electron Ionization - EI):

- Ionization Mode: Electron Ionization (EI).
- Inlet System: Direct insertion probe or Gas Chromatography (GC) inlet.
- Electron Energy: 70 eV.
- Mass Range: m/z 40-500.
- Detector: Electron multiplier.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **(2-Bromopyridin-3-yl)methanamine**.

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Caption: Workflow for the spectroscopic characterization of a compound.

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